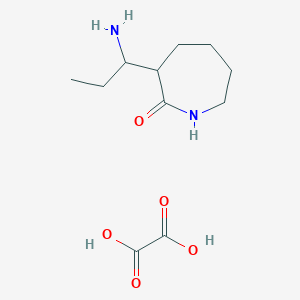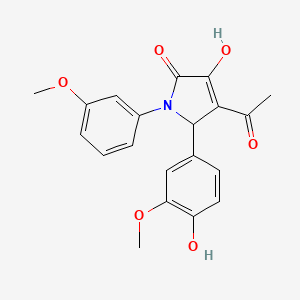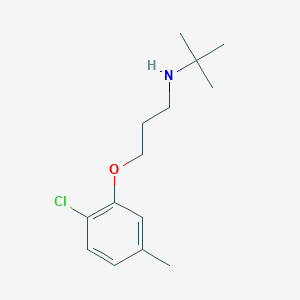
3-(1-aminopropyl)-2-azepanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-aminopropyl)-2-azepanone oxalate, also known as SR-9009, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
Mécanisme D'action
3-(1-aminopropyl)-2-azepanone oxalate works by binding to the Rev-Erb protein, which plays a crucial role in regulating the circadian rhythm of the body. By activating the Rev-Erb protein, 3-(1-aminopropyl)-2-azepanone oxalate can help regulate the expression of genes involved in metabolism, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
3-(1-aminopropyl)-2-azepanone oxalate has been shown to have a range of biochemical and physiological effects. It can help improve lipid metabolism, reduce inflammation, and increase energy expenditure. It has also been shown to have a positive impact on muscle function and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1-aminopropyl)-2-azepanone oxalate is its potential therapeutic applications. It has been shown to have a significant impact on various diseases, which makes it an attractive target for drug development. However, one of the limitations of 3-(1-aminopropyl)-2-azepanone oxalate is its relatively short half-life, which can make it challenging to administer in clinical settings.
Orientations Futures
There are several future directions for research on 3-(1-aminopropyl)-2-azepanone oxalate. One area of interest is the potential impact of 3-(1-aminopropyl)-2-azepanone oxalate on cancer. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for cancer treatment. Another area of interest is the potential use of 3-(1-aminopropyl)-2-azepanone oxalate in combination with other drugs to enhance their therapeutic effects.
In conclusion, 3-(1-aminopropyl)-2-azepanone oxalate is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its impact on the circadian rhythm of the body and has been shown to have a range of biochemical and physiological effects. While it has some limitations, it is an attractive target for drug development, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 3-(1-aminopropyl)-2-azepanone oxalate involves the reaction of 4-methylsulfonyl-2-nitrobenzoic acid with 1-aminopropane in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-azepanone to produce 3-(1-aminopropyl)-2-azepanone oxalate.
Applications De Recherche Scientifique
3-(1-aminopropyl)-2-azepanone oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Propriétés
IUPAC Name |
3-(1-aminopropyl)azepan-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c1-2-8(10)7-5-3-4-6-11-9(7)12;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVDTHOYHBEPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCNC1=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)